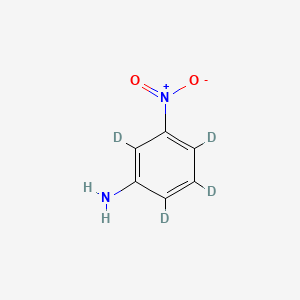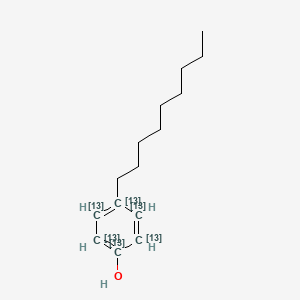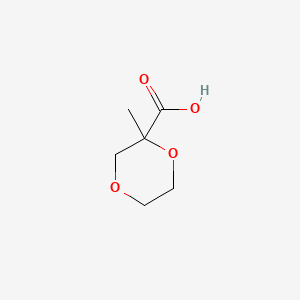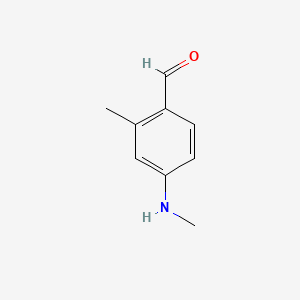
3-Nitroaniline-2,4,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroaniline-2,4,5,6-d4 is a derivative of aniline, carrying a nitro functional group . It is an isomer of 2-nitroaniline and 4-nitroaniline . The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .
Synthesis Analysis
3-Nitroaniline is produced on a commercial scale by reduction of 1,3-dinitrobenzene with hydrogen sulfide . In principle, it can also be prepared by nitration of benzamide followed by the Hofmann rearrangement of the resulting 3-nitrobenzamide .Molecular Structure Analysis
The molecular structure of 3-Nitroaniline-2,4,5,6-d4 has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis
3-Nitroaniline is used as a chemical intermediate for azo coupling component 17 and the dyes disperse yellow 5 and acid blue 29 . The reaction involves treating the 3-nitrobenzamide with sodium hypobromite or sodium hypochlorite to transform the amide group into an amine .Physical And Chemical Properties Analysis
3-Nitroaniline-2,4,5,6-d4 is a solid with a melting point of 112-114 °C (lit.) . Its empirical formula is C6D4H2N2O2 and it has a molecular weight of 142.15 .Applications De Recherche Scientifique
Pharmacology
3-Nitroaniline-2,4,5,6-d4: is used in pharmacological studies as a stable isotope-labeled compound. It serves as an internal standard for quantifying the non-labeled 3-Nitroaniline in biological samples . This application is crucial in drug metabolism studies where precise measurement of compounds is necessary.
Material Science
In material science, 3-Nitroaniline-2,4,5,6-d4 is utilized in the synthesis of novel materials. Its incorporation into polymers and other materials can help in studying the effects of nitro groups on material properties .
Analytical Chemistry
3-Nitroaniline-2,4,5,6-d4: finds its application as a reference standard in analytical chemistry. It aids in the calibration of analytical instruments and ensures the accuracy of analytical methods, particularly in toxicity studies .
Environmental Science
Environmental scientists use 3-Nitroaniline-2,4,5,6-d4 as a tracer to study the environmental fate of 3-Nitroaniline . It helps in understanding the compound’s behavior in different environmental conditions and its potential impact .
Biochemistry
In biochemistry, 3-Nitroaniline-2,4,5,6-d4 is significant for studying enzyme kinetics and mechanisms. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and structure .
Organic Synthesis
This compound is also important in organic synthesis, where it is used as a building block for synthesizing various organic compounds. Its deuterium labeling allows for tracking the compound through different reaction pathways .
Theoretical Chemistry
Theoretical chemists employ 3-Nitroaniline-2,4,5,6-d4 in computational studies to model and predict the behavior of nitroaniline compounds. Density Functional Theory (DFT) and other quantum mechanical methods can be applied to understand its electronic structure and reactivity .
Physical Chemistry
Lastly, in physical chemistry, 3-Nitroaniline-2,4,5,6-d4 is used to study the thermodynamics and kinetics of nitroaniline compounds. Its isotopic labeling is particularly useful in spectroscopic studies to observe molecular vibrations and transitions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,4,6-tetradeuterio-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCVRTZCHMZPBD-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroaniline-2,4,5,6-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

![[2'-13C]uridine](/img/structure/B584034.png)

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)




